PD 176252
Overview
Description
Mechanism of Action
Target of Action
PD 176252 is a non-peptide antagonist that primarily targets the Gastrin-Releasing Peptide Receptor (GRP-R, BB2) and the Neuromedin B Receptor (NMB-R, BB1) . These receptors are types of G-protein coupled receptors (GPCRs) that exert various biological effects by binding to gastrin-releasing peptide (GRP) .
Mode of Action
This compound interacts with its targets (BB1 and BB2 receptors) by inhibiting their activity. The Ki values for human BB1 and BB2 receptors are 0.17 nM and 1.0 nM respectively . This interaction results in the inhibition of the proliferation of certain cancer cells .
Biochemical Pathways
The GRP/GRPR signaling pathway is involved in many human malignancies, such as lung, prostate, breast, colon, head and neck, and renal cell cancer and gastrointestinal carcinoid tumors . By acting as an antagonist to the GRP-R and NMB-R, this compound can inhibit the signaling of these pathways, thereby potentially reducing the proliferation of cancer cells .
Result of Action
This compound exhibits anti-proliferation activity against most cancers . It has been shown to inhibit the proliferation of rat C6 glioma cells and NCI-H1299 xenograft proliferation in nude mice .
Biochemical Analysis
Biochemical Properties
PD 176252 plays a significant role in biochemical reactions by interacting with specific receptors. It is known to inhibit the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2) with high affinity, having Ki values of 0.17 nM and 1.0 nM, respectively . These interactions are crucial as they modulate the activity of these receptors, which are involved in various physiological processes, including cell proliferation and neurotransmission .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the proliferation of several cancer cell lines, including rat C6 glioma cells and human NCI-H1299 lung cancer cells . The compound also affects cell signaling pathways, particularly those involving the neuromedin B and gastrin-releasing peptide receptors, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the neuromedin B and gastrin-releasing peptide receptors, thereby blocking their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by these receptors. Additionally, this compound has been shown to act as an agonist for N-Formyl peptide receptor1/2 (FPR1/FPR2), with EC50 values of 0.31 and 0.66 μM, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of cell proliferation and modulation of receptor activity in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits receptor activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including reduced cell viability and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with the neuromedin B and gastrin-releasing peptide receptors . These interactions can influence metabolic flux and alter the levels of various metabolites. Additionally, this compound may interact with enzymes and cofactors involved in these pathways, further modulating its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its therapeutic effects . The distribution of this compound is crucial for its efficacy and safety in therapeutic applications.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with its target receptors . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended sites of action within the cell .
Preparation Methods
The synthesis of PD 176252 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final step involves the formation of the urea linkage with the nitro-phenyl group . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
PD 176252 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyridine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PD 176252 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study receptor-ligand interactions and receptor pharmacology.
Biology: Investigated for its role in modulating bombesin receptors, which are involved in various physiological processes.
Medicine: Explored for its potential as an anti-anxiety agent and its anticancer properties. .
Industry: Utilized in the development of new therapeutic agents targeting bombesin receptors.
Comparison with Similar Compounds
PD 176252 is unique compared to other bombesin receptor antagonists due to its high affinity and selectivity for BB1 and BB2 receptors. Similar compounds include:
PD 168368: Another bombesin receptor antagonist with similar properties but different chemical structure.
RC-3095: A bombesin/gastrin-releasing peptide antagonist with potential anticancer activity.
Litorin acetate: An amphibian bombesin peptide derivative with similar receptor affinity
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUWNLENRUDHR-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431389 | |
Record name | PD 176252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204067-01-6 | |
Record name | PD-176252 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 176252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-176252 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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